

"2-Methoxy-2-(o-tolyl)ethanamine" CAS number and nomenclature

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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

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Technical Guide: 2-Methoxy-2-(o-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and a proposed synthetic route for **2-Methoxy-2-(o-tolyl)ethanamine**. Due to the absence of this specific molecule in publicly available chemical databases and literature, this document leverages data from the closely related analogue, 2-methoxy-2-phenylethanamine, and established synthetic methodologies for 2-alkoxy-2-arylethanamines. Detailed experimental protocols for a plausible synthesis are provided, along with visualizations of the synthetic workflow and a hypothetical signaling pathway to guide future research.

Nomenclature and Chemical Structure

- Systematic (IUPAC) Name: 2-Methoxy-2-(2-methylphenyl)ethan-1-amine
- Common Name: **2-Methoxy-2-(o-tolyl)ethanamine**
- Chemical Formula: C₁₀H₁₅NO
- Molecular Weight: 165.23 g/mol

Structure:

CAS Number and Analogue Data

A unique CAS (Chemical Abstracts Service) Registry Number for **2-Methoxy-2-(o-tolyl)ethanamine** could not be identified in the searched databases. This suggests the compound is not well-documented or may not have been previously synthesized and registered.

For comparative purposes, this guide utilizes data from the structurally similar compound, 2-methoxy-2-phenylethanamine.

- Analogue: 2-Methoxy-2-phenylethanamine
- CAS Number: 3490-79-7[1]

Quantitative Physicochemical Data (for Analogue)

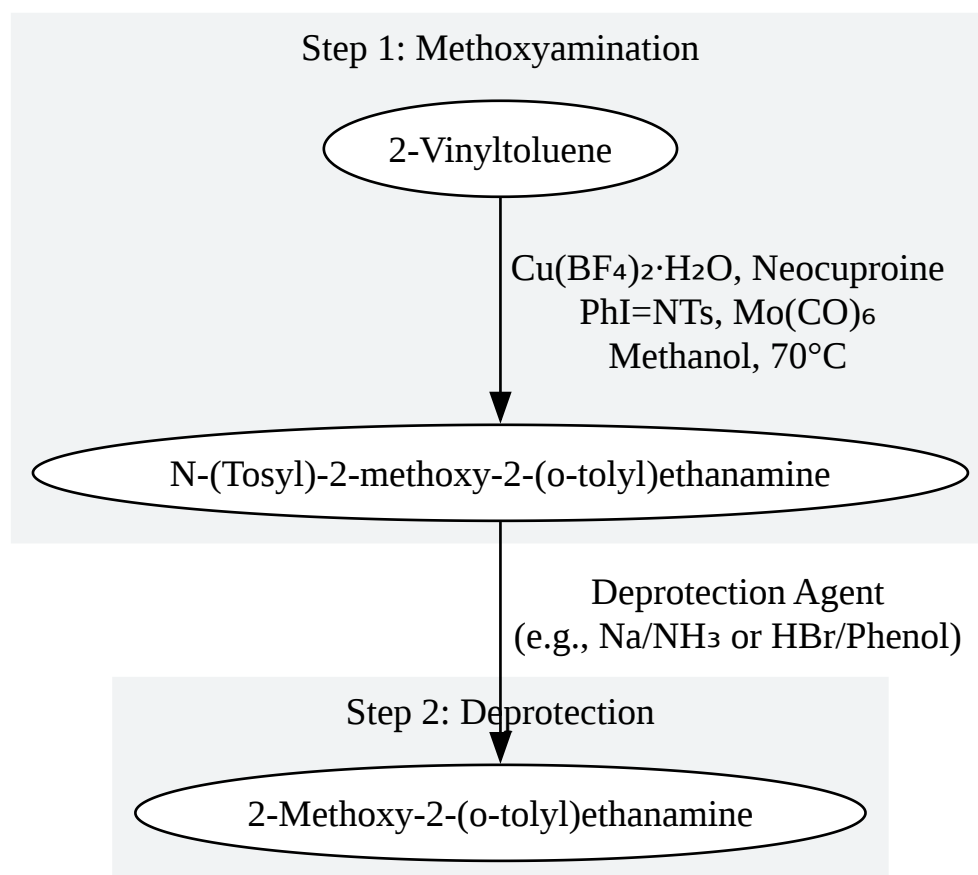
The following table summarizes the computed physicochemical properties of the analogue, 2-methoxy-2-phenylethanamine. These values can serve as an estimation for the properties of **2-Methoxy-2-(o-tolyl)ethanamine**.

Property	Value	Source
Molecular Weight	151.21 g/mol	PubChem[1]
XLogP3	0.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	151.099714038 Da	PubChem[1]
Topological Polar Surface Area	35.3 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Proposed Synthesis and Experimental Protocols

The synthesis of **2-Methoxy-2-(o-tolyl)ethanamine** can be approached through the methoxyamination of 2-vinyltoluene (o-methylstyrene), followed by the deprotection of the amine. The following protocol is adapted from a general procedure for the synthesis of 2-Alkoxy-N-protected phenethylamines[2].

Proposed Synthetic Pathway



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Diagram 1: Proposed two-step synthesis of **2-Methoxy-2-(o-tolyl)ethanamine**.

Detailed Experimental Protocol

Step 1: Synthesis of N-(p-Toluenesulfonyl)-**2-methoxy-2-(o-tolyl)ethanamine**

This procedure is adapted from a copper-catalyzed methoxyamination of styrenes[2].

- Materials:
 - 2-Vinyltoluene (o-methylstyrene)
 - Copper(II) tetrafluoroborate hydrate ($\text{Cu}(\text{BF}_4)_2 \cdot \text{H}_2\text{O}$)
 - Neocuproine
 - [N-(p-Tolylsulfonyl)imino]phenyliodinane ($\text{PhI}=\text{NTs}$)
 - Molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$)
 - Methanol (anhydrous)
 - 1,2-Dichloroethane (anhydrous)
 - Silica gel for column chromatography
 - Petroleum ether and Ethyl acetate (for elution)
- Procedure:
 - To a 10 mL vial, add $\text{Cu}(\text{BF}_4)_2 \cdot \text{H}_2\text{O}$ (0.1 mmol, 24 mg) and neocuproine (0.1 mmol, 21 mg).
 - Add 3.0 mL of anhydrous 1,2-dichloroethane and stir the mixture for 3 minutes.
 - Add $\text{PhI}=\text{NTs}$ (1.5 mmol, 560 mg) to the suspension and continue stirring for another 3 minutes.
 - Add anhydrous methanol (10.0 mmol, 405 μL).
 - Add 2-vinyltoluene (1.0 mmol, 118 mg) and $\text{Mo}(\text{CO})_6$ (0.25 mmol, 65 mg) to the reaction mixture.
 - Heat the mixture in an oil bath at 70°C for 15-30 minutes. The reaction progress can be monitored by TLC.
 - Upon completion, cool the reaction mixture and add it to 5.0 g of silica gel.

- Remove the solvent under reduced pressure.
- Place the silica gel with the adsorbed crude product on top of a chromatography column.
- Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1) to isolate the N-protected product.
- Characterize the product using ^1H NMR, ^{13}C NMR, and HRMS.

Step 2: Deprotection of the N-Tosyl Group

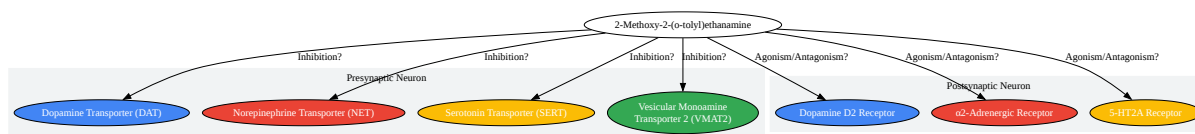
The removal of the p-toluenesulfonyl (tosyl) protecting group can be achieved under various conditions.

- Method A: Reductive Cleavage (Sodium in liquid ammonia)
 - Dissolve the N-tosylated product from Step 1 in anhydrous tetrahydrofuran and cool the solution to -78°C .
 - Add condensed, dry liquid ammonia.
 - Add small pieces of sodium metal until a persistent blue color is observed.
 - Stir the reaction at -78°C for 1-2 hours.
 - Quench the reaction by the careful addition of ammonium chloride.
 - Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
 - Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify by distillation or column chromatography.
- Method B: Acidic Cleavage (HBr in acetic acid with phenol)
 - Dissolve the N-tosylated product in a solution of HBr in acetic acid.

- Add phenol as a scavenger.
- Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture and pour it into ice water.
- Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12.
- Extract the product with an organic solvent.
- Dry the organic layer, filter, and concentrate to yield the desired amine.

Potential Biological Activity and Signaling Pathways

The structural motif of **2-Methoxy-2-(o-tolyl)ethanamine**, a phenethylamine derivative, suggests potential interactions with biological systems, particularly the central nervous system. Arylcyclohexylamines and related phenethylamines are known to interact with various receptors and transporters[3]. A hypothetical signaling pathway where this compound could be investigated is its potential modulation of monoamine neurotransmitter systems.



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Diagram 2: Potential points of interaction for **2-Methoxy-2-(o-tolyl)ethanamine** in monoaminergic systems.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of **2-Methoxy-2-(o-tolyl)ethanamine**. While direct experimental data for this compound is currently unavailable, the provided analogue data and detailed, adapted synthetic protocols offer a robust starting point for researchers. The proposed synthetic route is based on well-established, modern organometallic chemistry. Further research is required to synthesize and characterize this novel compound and to explore its potential biological activities.

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References

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